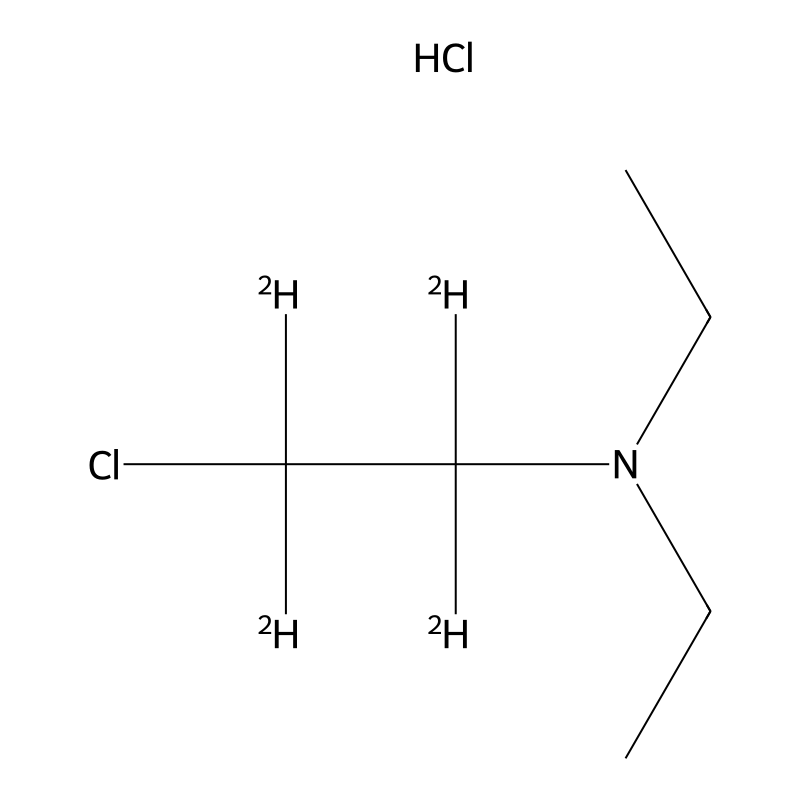2-Chloro-N,N-diethylethylamine-d4 Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Applications as an Internal Standard:
2-Chloro-N,N-diethylethylamine-d4 hydrochloride (CDE-d4 HCl) finds primary use in scientific research as an internal standard (IS) for various analytical techniques, particularly in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) []. An internal standard is a compound with similar chemical properties to the target analyte(s) but with a specific isotopic modification, allowing for accurate quantification by comparing the signal intensities of the analyte and the IS. The "d4" in CDE-d4 HCl refers to the presence of four deuterium atoms replacing four hydrogen atoms in the molecule, resulting in a slightly higher mass compared to the non-deuterated form. This mass difference enables differentiation between the analyte and the IS peaks in the mass spectrum, facilitating precise measurement.
Use in Doping Control:
CDE-d4 HCl is employed as an IS in doping control analysis to detect the presence of performance-enhancing drugs in biological samples like urine and blood. Athletes are prohibited from using various substances that can improve their performance unfairly. CDE-d4 HCl plays a crucial role in accurately quantifying the concentration of these banned drugs in athlete samples, ensuring fair competition and protecting athlete health.
Research in Pharmaceutical Development:
CDE-d4 HCl can be used as an IS in studies related to the development of new pharmaceutical drugs. It can help researchers track the concentration of drug candidates in biological fluids or tissues during pre-clinical and clinical trials []. This information is vital for understanding the pharmacokinetics and pharmacodynamics of the drug, which are essential for determining its safety and efficacy.
Studies in Metabolism and Toxicology:
CDE-d4 HCl can be a valuable tool in research investigating the metabolism and potential toxicity of various compounds. By monitoring the presence and quantity of metabolites (breakdown products) formed in the body, scientists can gain insights into how the body processes these compounds and identify potential harmful effects [].
2-Chloro-N,N-diethylethylamine-d4 Hydrochloride is a stable isotope-labeled compound used primarily in research settings. It has the molecular formula C₆H₁₄ClN·HCl and a molecular weight of 176.12 g/mol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Its structure includes a chloro group attached to a diethylamine backbone, making it valuable for various applications in chemical and biological research .
Due to the lack of specific data, it's important to handle CD-Cl-d4 • HCl with caution, assuming similar hazards as the unlabeled compound (CD-Cl). CD-Cl is classified as a toxic and corrosive substance.
Potential hazards include:
- Skin and eye irritation: Contact with the liquid or vapor can cause irritation or burns.
- Inhalation hazard: Inhalation of vapors can irritate the respiratory system.
- Environmental hazard: Toxic to aquatic organisms.
Safety precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling CD-Cl-d4 • HCl.
- Work in a well-ventilated area.
- Follow proper disposal procedures for hazardous waste.
The chemical reactivity of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride is influenced by its chloro group, which can participate in nucleophilic substitution reactions. This compound can undergo hydrolysis, leading to the formation of N,N-diethylethylamine and hydrochloric acid. Additionally, it can react with various nucleophiles to form amine derivatives, which are significant in synthetic organic chemistry .
Research indicates that 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride exhibits biological activity against certain microorganisms. It has been shown to inhibit the growth of algae species such as Anabaena variabilis, Chlorella pyrenoidosa, and Scenedesmus acuminatus. This suggests potential applications in environmental science and biocontrol .
The synthesis of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride typically involves the chlorination of N,N-diethylethylamine using deuterated reagents. The process may include the use of thionyl chloride or phosphorus trichloride as chlorinating agents, followed by purification steps such as recrystallization or chromatography to obtain the hydrochloride salt form .
This compound finds applications in several fields:
- Pharmaceutical Research: It is utilized as a reference standard in drug testing and development.
- Environmental Science: Due to its algicidal properties, it may be explored for use in controlling harmful algal blooms.
- Chemical Synthesis: It serves as a building block for synthesizing other nitrogen-containing compounds and pharmaceuticals .
Studies on the interactions of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride with various biological systems have shown its potential effects on cellular processes. Its mechanism of action may involve interference with metabolic pathways in microorganisms, making it an interesting candidate for further investigation in pharmacology and toxicology .
Several compounds share structural similarities with 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Chloro-N,N-diethylethanamine Hydrochloride | Aliphatic amine | Non-deuterated version; used widely in pharmacology |
| 2-Chloro-N,N-dimethylethanamine Hydrochloride | Aliphatic amine | Dimethyl substitution leads to different biological activity |
| 2-Diethylaminoethyl Chloride | Aliphatic amine | Lacks the chloro group; used in different synthetic routes |
| N,N-Diethyl-3-chloropropanamine | Aliphatic amine | Different alkyl chain; potential for varied reactivity |
The presence of deuterium in 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride sets it apart from its non-deuterated analogs, allowing for distinct tracking and analysis in isotopic studies .








